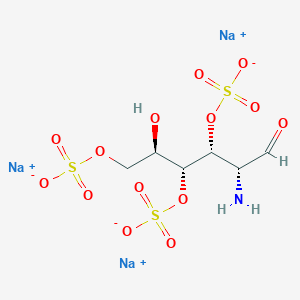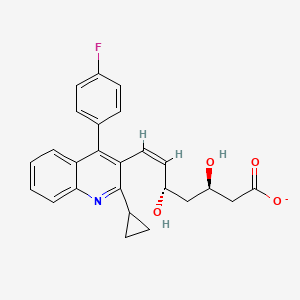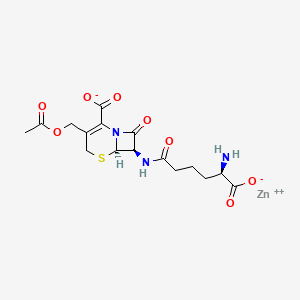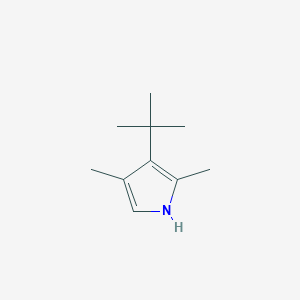
L-Lysine-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine-13C6 is a stable isotope-labeled amino acid where all six carbon atoms in the lysine molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique labeling properties which allow for precise tracking and analysis of metabolic pathways and protein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-13C6 typically involves the incorporation of carbon-13 into the lysine molecule through a series of chemical reactions. One common method is the fermentation of a carbon-13 enriched glucose medium using a lysine-producing strain of bacteria. The bacteria metabolize the glucose and incorporate the carbon-13 into the lysine they produce. The lysine is then extracted and purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the carbon-13 enriched glucose medium is fermented by genetically engineered bacteria. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the lysine is extracted, purified, and crystallized to produce high-purity this compound suitable for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine-13C6 can undergo various chemical reactions typical of amino acids, including:
Oxidation: this compound can be oxidized to form lysine derivatives such as α-aminoadipic acid.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation Products: α-Aminoadipic acid, pipecolic acid.
Reduction Products: Lysine alcohols, lysine amines.
Substitution Products: N-acyl lysine, N-alkyl lysine.
Wissenschaftliche Forschungsanwendungen
L-Lysine-13C6 has a wide range of applications in scientific research:
Chemistry: Used in stable isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: Employed in protein synthesis studies to understand protein folding, structure, and function.
Medicine: Utilized in metabolic studies to investigate diseases such as cancer and diabetes.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of L-Lysine-13C6 involves its incorporation into proteins and other biomolecules during metabolic processes. The carbon-13 isotope acts as a tracer, allowing researchers to follow the compound through various biochemical pathways. This helps in identifying molecular targets and understanding the pathways involved in protein synthesis, degradation, and other metabolic processes.
Vergleich Mit ähnlichen Verbindungen
L-Lysine-13C6 is unique due to its complete labeling with carbon-13. Similar compounds include:
L-Lysine-15N2: Labeled with nitrogen-15 instead of carbon-13.
This compound,15N2: Labeled with both carbon-13 and nitrogen-15.
L-Arginine-13C6: Another amino acid labeled with carbon-13.
L-Leucine-13C6: Labeled leucine with carbon-13.
Compared to these compounds, this compound offers specific advantages in studies focused on carbon metabolism and protein synthesis due to its complete carbon-13 labeling.
Eigenschaften
CAS-Nummer |
55443-57-7 |
|---|---|
Molekularformel |
¹³C₆H₁₀N₂O₂ |
Molekulargewicht |
148.11 |
Synonyme |
L-Lysine-1,2,3,4,5,6-13C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
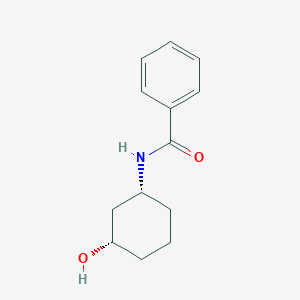
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

